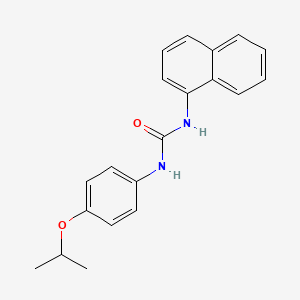
N-(4-isopropoxyphenyl)-N'-1-naphthylurea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-isopropoxyphenyl)-N'-1-naphthylurea, commonly known as IPU, is a chemical compound that has been extensively studied for its potential applications in scientific research. IPU is a potent inhibitor of protein kinase C (PKC), an enzyme that plays a critical role in various physiological processes.
Wissenschaftliche Forschungsanwendungen
IPU has been extensively studied for its potential applications in scientific research. It is a potent inhibitor of N-(4-isopropoxyphenyl)-N'-1-naphthylurea, an enzyme that plays a critical role in various physiological processes such as cell proliferation, differentiation, and apoptosis. N-(4-isopropoxyphenyl)-N'-1-naphthylurea is also involved in the regulation of ion channels, neurotransmitter release, and gene expression. Therefore, the inhibition of N-(4-isopropoxyphenyl)-N'-1-naphthylurea by IPU has potential applications in various fields of research, including cancer, neurology, and cardiovascular diseases.
Wirkmechanismus
The mechanism of action of IPU involves the inhibition of N-(4-isopropoxyphenyl)-N'-1-naphthylurea by binding to its regulatory domain. N-(4-isopropoxyphenyl)-N'-1-naphthylurea is a family of serine/threonine kinases that are activated by diacylglycerol and calcium ions. The activation of N-(4-isopropoxyphenyl)-N'-1-naphthylurea leads to the phosphorylation of various proteins, which in turn, regulates various physiological processes. IPU inhibits N-(4-isopropoxyphenyl)-N'-1-naphthylurea by binding to its regulatory domain, which prevents its activation by diacylglycerol and calcium ions.
Biochemical and Physiological Effects
The inhibition of N-(4-isopropoxyphenyl)-N'-1-naphthylurea by IPU has several biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells by inducing apoptosis. IPU has also been shown to prevent the development of atherosclerosis by inhibiting the migration and proliferation of smooth muscle cells. In addition, IPU has been shown to have neuroprotective effects by preventing the activation of N-(4-isopropoxyphenyl)-N'-1-naphthylurea in neurons, which can lead to apoptosis.
Vorteile Und Einschränkungen Für Laborexperimente
IPU has several advantages for lab experiments. It is a potent and selective inhibitor of N-(4-isopropoxyphenyl)-N'-1-naphthylurea, which makes it a valuable tool for studying the role of N-(4-isopropoxyphenyl)-N'-1-naphthylurea in various physiological processes. IPU is also relatively stable and easy to handle, which makes it suitable for use in various experimental settings. However, IPU has some limitations for lab experiments. It has poor solubility in water, which can limit its use in aqueous experiments. In addition, IPU has been shown to have off-target effects on other kinases, which can complicate the interpretation of experimental results.
Zukünftige Richtungen
For research on IPU include the development of more potent and selective inhibitors of N-(4-isopropoxyphenyl)-N'-1-naphthylurea, elucidation of downstream targets of N-(4-isopropoxyphenyl)-N'-1-naphthylurea inhibition, and the development of new formulations of IPU with improved solubility and bioavailability.
Synthesemethoden
The synthesis of IPU involves the reaction of 4-isopropoxyaniline with 1-naphthyl isocyanate. The reaction is carried out in the presence of a base such as triethylamine, and the product is purified by recrystallization. The chemical structure of IPU is shown in Figure 1.
Eigenschaften
IUPAC Name |
1-naphthalen-1-yl-3-(4-propan-2-yloxyphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O2/c1-14(2)24-17-12-10-16(11-13-17)21-20(23)22-19-9-5-7-15-6-3-4-8-18(15)19/h3-14H,1-2H3,(H2,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFPBFKUEOFFHAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)NC(=O)NC2=CC=CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Naphthalen-1-yl-3-(4-propan-2-yloxyphenyl)urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

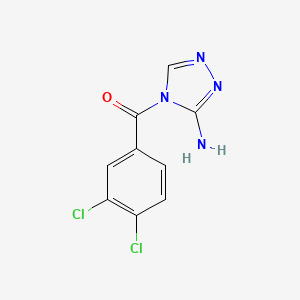
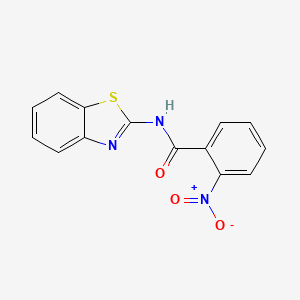
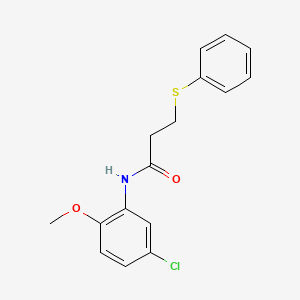
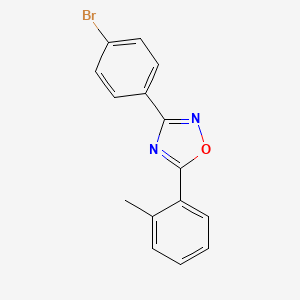
![N-[2-(4-morpholinyl)ethyl]-3-(3-nitrophenyl)acrylamide](/img/structure/B5798036.png)
![1-benzoyl-2,3-dihydro-1H-imidazo[1,2-a]benzimidazole](/img/structure/B5798041.png)


![4-[(5-methyl-3-thienyl)carbonyl]morpholine](/img/structure/B5798074.png)
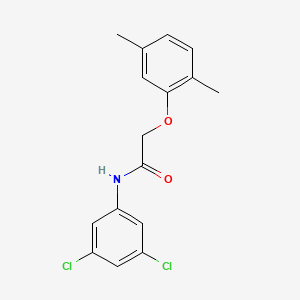
![N-isobutyl-4-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B5798091.png)
![4-({[1-(4-ethoxyphenyl)-1H-tetrazol-5-yl]thio}acetyl)morpholine](/img/structure/B5798098.png)
![1-{[5-(2-chlorophenyl)-2-furyl]methyl}-4-methylpiperazine](/img/structure/B5798109.png)
![1-(thieno[3,2-b][1]benzothien-2-ylcarbonyl)piperidine](/img/structure/B5798115.png)